molecular formula C21H23BrN2O B10911491 N'-[(E)-(3-bromophenyl)methylidene]-2-(4-tert-butylphenyl)cyclopropanecarbohydrazide

N'-[(E)-(3-bromophenyl)methylidene]-2-(4-tert-butylphenyl)cyclopropanecarbohydrazide

Cat. No.: B10911491
M. Wt: 399.3 g/mol
InChI Key: VQHKECBRQISIAS-YDZHTSKRSA-N
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Description

N’~1~-[(E)-1-(3-BROMOPHENYL)METHYLIDENE]-2-[4-(TERT-BUTYL)PHENYL]-1-CYCLOPROPANECARBOHYDRAZIDE is a complex organic compound characterized by its unique structural features This compound contains a bromophenyl group, a tert-butylphenyl group, and a cyclopropanecarbohydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’~1~-[(E)-1-(3-BROMOPHENYL)METHYLIDENE]-2-[4-(TERT-BUTYL)PHENYL]-1-CYCLOPROPANECARBOHYDRAZIDE typically involves the condensation of 3-bromobenzaldehyde with 2-[4-(tert-butyl)phenyl]-1-cyclopropanecarbohydrazide under specific reaction conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as acetic acid, to facilitate the condensation process. The reaction mixture is then refluxed for several hours to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the final product meets the required specifications for industrial applications.

Chemical Reactions Analysis

Types of Reactions

N’~1~-[(E)-1-(3-BROMOPHENYL)METHYLIDENE]-2-[4-(TERT-BUTYL)PHENYL]-1-CYCLOPROPANECARBOHYDRAZIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.

    Substitution: The bromophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Amines, thiols, polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

Major Products

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, amines.

    Substitution: Substituted derivatives with various functional groups.

Scientific Research Applications

N’~1~-[(E)-1-(3-BROMOPHENYL)METHYLIDENE]-2-[4-(TERT-BUTYL)PHENYL]-1-CYCLOPROPANECARBOHYDRAZIDE has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features and biological activities.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of N’~1~-[(E)-1-(3-BROMOPHENYL)METHYLIDENE]-2-[4-(TERT-BUTYL)PHENYL]-1-CYCLOPROPANECARBOHYDRAZIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and biological context. For example, in antimicrobial research, the compound may inhibit bacterial enzymes, while in anticancer research, it may interfere with cell signaling pathways involved in tumor growth and proliferation.

Comparison with Similar Compounds

N’~1~-[(E)-1-(3-BROMOPHENYL)METHYLIDENE]-2-[4-(TERT-BUTYL)PHENYL]-1-CYCLOPROPANECARBOHYDRAZIDE can be compared with other similar compounds, such as:

  • N’~1~-[(E)-1-(4-BROMOPHENYL)METHYLIDENE]-2-[4-(TERT-BUTYL)PHENYL]-1-CYCLOPROPANECARBOHYDRAZIDE
  • N’~1~-[(E)-1-(2-BROMOPHENYL)METHYLIDENE]-2-[4-(TERT-BUTYL)PHENYL]-1-CYCLOPROPANECARBOHYDRAZIDE

These compounds share similar structural features but differ in the position of the bromine atom on the phenyl ring. This difference can influence their reactivity, biological activity, and potential applications. The unique combination of the bromophenyl and tert-butylphenyl groups in N’~1~-[(E)-1-(3-BROMOPHENYL)METHYLIDENE]-2-[4-(TERT-BUTYL)PHENYL]-1-CYCLOPROPANECARBOHYDRAZIDE contributes to its distinct properties and makes it a valuable compound for various research and industrial purposes.

Properties

Molecular Formula

C21H23BrN2O

Molecular Weight

399.3 g/mol

IUPAC Name

N-[(E)-(3-bromophenyl)methylideneamino]-2-(4-tert-butylphenyl)cyclopropane-1-carboxamide

InChI

InChI=1S/C21H23BrN2O/c1-21(2,3)16-9-7-15(8-10-16)18-12-19(18)20(25)24-23-13-14-5-4-6-17(22)11-14/h4-11,13,18-19H,12H2,1-3H3,(H,24,25)/b23-13+

InChI Key

VQHKECBRQISIAS-YDZHTSKRSA-N

Isomeric SMILES

CC(C)(C)C1=CC=C(C=C1)C2CC2C(=O)N/N=C/C3=CC(=CC=C3)Br

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2CC2C(=O)NN=CC3=CC(=CC=C3)Br

Origin of Product

United States

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